8-Hydroxycarapinic acid

Description

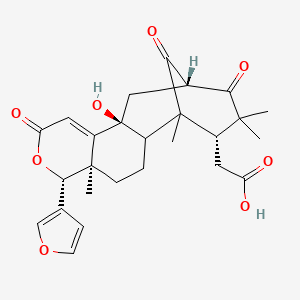

8-Hydroxycarapinic acid is a phenolic compound identified in herbal extracts and pharmaceutical formulations, primarily recognized for its anti-inflammatory and antioxidant properties. Ethanol extraction enhances its solubility and bioactivity, as demonstrated in studies where it constituted 1.02% of an anti-inflammatory herbal mixture . In another formulation, it was present at 8.59%, alongside α-Mangostin (14.14%) and pinolenic acid (1.1%), reinforcing its role in mitigating oxidative stress and inflammation . Emerging research also associates it with reduced amyloid-beta (Aβ) deposition, a hallmark of neurodegenerative diseases like Alzheimer’s .

Properties

Molecular Formula |

C26H30O8 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

2-[(5R,6R,11S,13S,16S)-6-(furan-3-yl)-11-hydroxy-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetic acid |

InChI |

InChI=1S/C26H30O8/c1-23(2)16(9-18(27)28)25(4)15-5-7-24(3)17(26(15,32)11-14(20(23)30)21(25)31)10-19(29)34-22(24)13-6-8-33-12-13/h6,8,10,12,14-16,22,32H,5,7,9,11H2,1-4H3,(H,27,28)/t14-,15?,16-,22-,24+,25?,26-/m0/s1 |

InChI Key |

UKTUQKGXNWDYAI-JBRIXVCHSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@](C1=CC(=O)O[C@H]2C4=COC=C4)(C[C@H]5C(=O)C([C@@H](C3(C5=O)C)CC(=O)O)(C)C)O |

Canonical SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)C=C4C3(CC(C1=O)C2=O)O)C5=COC=C5)C)C)CC(=O)O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Analysis of Search Results

-

Source : Focuses on 8-hydroxyquinoline (8HQ) derivatives and their metal-chelating properties. While structurally similar phenolic compounds are discussed, no mention of "8-Hydroxycarapinic acid" is present.

-

Source : Explores reactions of carboxylic acids (e.g., adipic acid , lactic acid ) with bases. These reactions are generic to carboxylic acids and do not reference the queried compound.

-

Sources , – : Discuss decarboxylation, acid-base reactions, and catalytic processes unrelated to the compound .

Potential Explanations for the Absence of Data

-

Nomenclature or Typographical Error :

-

The compound name may be misspelled or misrepresented. For example:

-

8-Hydroxycapric acid (a fatty acid derivative) or 8-Hydroxycinnamic acid (a phenolic acid) are known compounds but were not queried.

-

"Carapinic acid" does not match standard IUPAC naming conventions.

-

-

-

Obscurity or Novelty :

-

The compound may be newly synthesized or studied in proprietary/non-public research, limiting its appearance in open-access databases.

-

-

Terminology Differences :

-

Regional naming conventions or non-systematic nomenclature (e.g., trade names) might obscure its identity in literature.

-

Recommendations for Further Investigation

-

Verify the Compound Name :

-

Cross-check spelling and nomenclature with authoritative databases (e.g., PubChem, SciFinder, Reaxys).

-

-

Explore Structural Analogues :

-

Consult Specialized Literature :

-

Search peer-reviewed journals or patents for unpublished or niche studies.

-

General Reactivity of Phenolic/Carboxylic Acids

While no specific data exists for "this compound", its hypothetical reactivity (if structurally similar to phenolic or carboxylic acids) might include:

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues

8-Hydroxycarapinic acid shares structural similarities with hydroxyquinoline derivatives (e.g., 8-Hydroxyquinoline-5-carboxylic acid, similarity score: 0.82) and fatty acid hydroxy derivatives (e.g., 8(R)-Hydroxyoctadecanoic acid) . However, its phenolic backbone distinguishes it from aliphatic hydroxy acids, influencing solubility and target interactions.

Functional Comparisons

Table 1: Key Compounds in Anti-Inflammatory and Antioxidant Formulations

Key Findings:

- Anti-Inflammatory Efficacy: this compound’s ethanol-solubility enhances its bioavailability compared to water-soluble compounds like trehalose-6-phosphate . Its potency, however, is lower than α-Mangostin, which exhibits dual antioxidant and anti-cancer effects at higher concentrations (14.14%) .

- Neuroprotection: Unlike Arachidoyl Ethanolamide, which directly reduces Aβ and tau proteins, this compound’s role in Aβ deposition (↓* in model studies) is less characterized but suggests indirect modulation via oxidative stress pathways .

- Antioxidant Activity: While Carnosine and Anserine mitigate mitochondrial damage via metal chelation, this compound primarily scavenges reactive oxygen species (ROS), akin to 3-hydroxybutanoic acid (↓*↑ in oxidative stress markers) .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 8-Hydroxycarapinic acid, and how do reaction conditions affect yield and purity?

- Methodological Answer: Optimize synthesis by systematically varying reaction parameters (e.g., temperature, solvent polarity, and catalyst ratios). Use HPLC or GC-MS to monitor reaction progress and purity . For reproducibility, document all conditions in the "Materials and Methods" section, including batch-specific details like solvent suppliers and equipment calibration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer: Combine NMR (¹H/¹³C for structural elucidation), FT-IR (for hydroxyl and carbonyl groups), and high-resolution mass spectrometry (HRMS) for molecular confirmation. Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities . Report chemical shifts, coupling constants, and peak assignments in tabular format .

Q. What are the recommended storage conditions for this compound to maintain chemical stability in laboratory settings?

- Methodological Answer: Conduct accelerated stability studies under varying temperatures (4°C, -20°C), humidity levels, and light exposure. Use UV-Vis spectroscopy to track degradation products. Store in amber vials with desiccants at -20°C, and validate stability through periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers reconcile contradictory reports about the biological activity of this compound across different cell line studies?

- Methodological Answer: Perform a meta-analysis of dose-response curves, cell viability assays (e.g., MTT), and exposure times. Control for variables like cell passage number, culture media composition, and assay protocols. Use statistical tools (ANOVA, Tukey’s test) to identify outliers and contextualize discrepancies . Reference primary literature to isolate protocol-specific biases .

Q. What computational modeling approaches best predict the interaction between this compound and its putative molecular targets?

- Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger) to screen binding affinities, followed by molecular dynamics (MD) simulations (GROMACS) to assess stability. Validate predictions with in vitro assays (e.g., SPR for binding kinetics). Cross-check force field parameters and solvation models against crystallographic data .

Q. What experimental strategies are effective in determining the acid's degradation pathways under physiological conditions?

- Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Use LC-MS/MS to identify degradation products and propose pathways via fragmentation patterns. Compare degradation rates in aerobic vs. anaerobic conditions and quantify reactive oxygen species (ROS) involvement .

Methodological Best Practices

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in conflicting studies. Replicate key experiments with orthogonal methods (e.g., replacing Western blot with ELISA) .

- Reproducibility : Adhere to FAIR data principles—archive raw spectra, chromatograms, and code in repositories like Zenodo or Figshare. Provide step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.